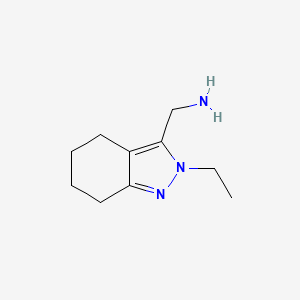

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

Description

Propriétés

IUPAC Name |

(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIOFCVZSZZKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of tetrahydroindazole derivatives, including (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, typically involves:

- Construction of the tetrahydroindazole core via condensation of cyclohexanone derivatives with hydrazine or substituted hydrazines.

- Functionalization of the indazole ring system to introduce the 2-ethyl substituent and the methanamine group at the 3-position.

- Use of nucleophilic aromatic substitution and cyclization reactions to build the heterocyclic scaffold.

Condensation of Cyclohexanone Derivatives with Hydrazine

A common and efficient method to form the tetrahydroindazole ring involves the condensation of 2-oxocyclohexane-1-carbonitrile or related keto compounds with hydrazine hydrate under reflux conditions, often in the presence of a catalytic amount of acid such as glacial acetic acid. This step leads to the formation of the tetrahydroindazole core with an amine functionality at the 3-position.

- For example, refluxing ethyl-4-(aryl)-6-substituted-2-oxo-cyclohex-3-eneoates with hydrazine hydrate in methanol for 7-8 hours in the presence of glacial acetic acid yields 2,3,4,5-tetrahydro-indazol-3-one derivatives.

- The reaction progress is monitored by thin-layer chromatography (TLC), and the products are isolated by crystallization from ethanol or similar solvents.

Nucleophilic Substitution and Cyclization Steps

The preparation of the western portion of the molecule, which includes the 2-ethyl substituent on the indazole ring, often involves a nucleophilic substitution reaction on halogenated aromatic precursors followed by cyclization to form the heterocyclic system.

- Nucleophilic aromatic substitution of halogenated aminopyridines or brominated acetophenones with nucleophiles such as methoxide or hydrazine is used to introduce substituents and prepare coupling partners.

- Cyclization is achieved by reacting ketoformamide intermediates with ammonium acetate or hydrazine derivatives, facilitating ring closure to the tetrahydroindazole scaffold.

Specific Example of Preparation

A detailed synthetic route reported involves:

- Starting from racemic 2-oxocyclohexane-1-carbonitrile, condensation with methylhydrazine forms a thiourea intermediate.

- Subsequent cyclization yields the tetrahydroindazole ring system.

- Bromination and palladium-mediated coupling reactions are used to introduce aryl substituents and functional groups at desired positions.

- Finally, hydrazine treatment converts keto intermediates into the tetrahydroindazole amine derivatives.

Reaction Conditions and Solvent Effects

- Methanol is commonly used as a solvent for the hydrazine condensation step due to its polarity and ability to dissolve reactants effectively.

- Reflux temperatures around 60-80°C for 7-8 hours optimize the formation of the tetrahydroindazole ring.

- Catalytic amounts of glacial acetic acid facilitate the condensation reaction.

- Alternative solvents such as ethanol and acetone have been tested, with methanol generally providing higher yields and purity.

- Bases such as potassium carbonate may be used in nucleophilic substitution steps to deprotonate intermediates and promote substitution.

Chlorination and Functional Group Transformations

- Chlorination of tetrahydroindazolone intermediates using chlorinating agents like phosphorus oxychloride or thionyl chloride can be used to modify the indazole ring further.

- These transformations are typically performed at temperatures ranging from room temperature up to 160°C in solvents such as dichloromethane or chloroform.

- The chlorinated intermediates can serve as precursors for further substitution or amination steps leading to the final methanamine compound.

Summary Table of Key Preparation Steps

Research Findings and Optimization

- The use of methanol as a solvent with catalytic acetic acid provides optimal yields and purity for the condensation step forming the tetrahydroindazole core.

- Reaction times of 7-8 hours under reflux conditions ensure complete conversion.

- Monitoring via TLC and recrystallization from ethanol enhances product purity.

- Longer reaction sequences and additional coupling steps are required when introducing complex substituents on the indazole ring.

- Careful control of temperature and dilution minimizes side reactions such as demethylation during bromination or chlorination steps.

- The synthetic routes are adaptable to various substituted analogs, allowing structural diversity for biological screening.

Analyse Des Réactions Chimiques

Types of Reactions

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Neuroprotective Properties

Research indicates that tetrahydroindazole derivatives exhibit significant activity on sigma receptors, which are implicated in various central nervous system (CNS) disorders. For instance, studies have shown that certain derivatives can act as potent and selective sigma receptor ligands, suggesting their potential use in treating depression and neurodegenerative diseases .

Case Study: Sigma Receptor Modulation

A study published in Nature demonstrated that compounds derived from tetrahydroindazoles showed promise in modulating sigma receptors. These compounds exhibited high solubility and stability in biological systems, making them suitable candidates for further development into therapeutic agents . The solubility and metabolic stability of these compounds were evaluated using mouse liver microsomes, indicating their potential for in vivo applications.

Agricultural Science

Herbicidal Activity

Tetrahydroindazole derivatives have been explored for their herbicidal properties. A patent describes the synthesis of various 4,5,6,7-tetrahydro-2H-indazole derivatives that demonstrate potent herbicidal activity against a range of weeds. These compounds could serve as effective alternatives to traditional herbicides, potentially reducing environmental impact .

Case Study: Development of Herbicides

In a study focusing on the herbicidal efficacy of tetrahydroindazole derivatives, several compounds were tested against common agricultural weeds. The results indicated that specific derivatives significantly inhibited weed growth while exhibiting low toxicity to non-target plants. This highlights the compound's potential as a sustainable agricultural solution .

Material Science

Polymer Chemistry

The unique structure of tetrahydroindazole compounds allows for their incorporation into polymer matrices to enhance material properties. Research has shown that these compounds can improve the thermal stability and mechanical strength of polymers when used as additives .

Case Study: Polymer Enhancement

A study investigated the incorporation of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine into epoxy resins. The modified resins demonstrated improved thermal resistance and mechanical properties compared to unmodified resins. This application suggests potential use in high-performance materials for aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₁₀H₁₇N₃

- Molecular Weight : 179.27 g/mol (calculated from analogs in and ).

- Predicted Physicochemical Properties :

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects: Ethyl vs. Fluorine Substitution: The difluoroethylamine derivative () exhibits higher metabolic stability and electronegativity, which may enhance target binding in drug design.

Ring Saturation and Isomerism: The 1H-indazole isomer () lacks the 2H configuration, leading to distinct electronic properties and reactivity. For example, the 1H-indazole variant has a lower molecular weight (151.21 vs.

Synthetic Accessibility :

- The methyl-substituted analog (CAS 1509110-57-9) is commercially available (), while the ethyl variant requires custom synthesis, as seen in (SynChem Inc.).

- Fluorinated derivatives () necessitate specialized reagents (e.g., trifluoroacetic acid in ), increasing synthesis complexity.

Biological Activity :

- The target compound’s structure aligns with intermediates in bromodomain inhibitor synthesis (e.g., compound 39 in ).

- Tetridamine () demonstrates anti-inflammatory activity, highlighting the pharmacological relevance of substituted tetrahydroindazoles.

Safety and Handling :

- The 1H-indazole derivative () requires strict storage conditions (2–8°C, inert atmosphere) due to instability, whereas the 2H-indazole analogs (e.g., ) lack explicit hazard warnings.

Activité Biologique

Overview

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a heterocyclic compound belonging to the indazole family. Indazoles are recognized for their diverse biological activities and potential in medicinal chemistry. This compound exhibits significant interactions with various biological targets, contributing to its pharmacological properties.

The compound has been shown to influence several biochemical pathways:

- Enzyme Inhibition : It inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting potential anti-inflammatory applications.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

- Molecular Mechanism : Its action involves binding to specific biomolecules such as enzymes and receptors, leading to either inhibition or activation of their functions.

Structure-Activity Relationship (SAR)

The unique ethyl substitution at the 2-position of the indazole ring enhances its biological activity compared to other indazole derivatives. Studies indicate that variations in substituents can significantly affect the potency and selectivity of the compound against various biological targets .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 0.0083 | Inhibition of cell proliferation |

| HCT116 | 0.0013 | Induction of apoptosis |

| HT29 | 0.0093 | ERK1/2 pathway modulation |

These findings highlight its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antiprotozoal Activity : The compound has shown promising results against protozoan infections such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship indicates that electron-withdrawing groups enhance activity against these pathogens, with some derivatives exhibiting IC50 values below 0.050 µM .

- In Vivo Studies : In preclinical models, the compound demonstrated good oral bioavailability and acceptable toxicity profiles, making it a candidate for further clinical development .

Comparative Analysis with Similar Compounds

A comparison with other indazole derivatives reveals that (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine possesses unique properties due to its specific structural features.

| Compound | Activity Profile |

|---|---|

| 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine | Moderate COX inhibition |

| 3-phenyl-2-[4-(trifluoromethyl)phenyl]-indazole | High antiproliferative activity |

The ethyl substitution at position 2 contributes to its distinctive reactivity and biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.